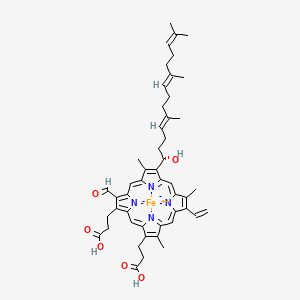

Ferroheme a

Description

Historical Milestones in Ferroheme a Discovery and Early Characterization

The journey to understanding this compound is intertwined with the history of cellular respiration research. The initial discovery of cytochromes by David Keilin in the 1920s laid the groundwork by identifying intracellular heme pigments that undergo oxidation and reduction. Keilin distinguished three types, cytochromes a, b, and c, based on their distinct light absorption spectra.

Subsequent research focused on isolating and characterizing the components of the respiratory chain. Cytochrome a was identified as part of the terminal oxidase complex. wikipedia.org The prosthetic group of this cytochrome was eventually isolated and named heme A. Early characterization demonstrated its unique structure, differing from the protoporphyrin IX of hemoglobin and heme B. mdpi.com The term "this compound" specifically denotes the reduced Fe²⁺ state of this molecule, which is the form that accepts an electron during the respiratory process. Spectroscopic techniques, particularly flash-photolysis of the carbon monoxide-bound form (CO-ferroheme a₃), became a sensitive method for quantifying the functional enzyme and studying its kinetics. nih.gov

The Foundational Role of this compound in Bioenergetic Systems

This compound is a cornerstone of aerobic metabolism, playing an essential, non-catalytic but electron-carrying role within cytochrome c oxidase (Complex IV). ebi.ac.uknih.gov This enzyme is the final destination for electrons that have been passed along the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. uniprot.orgwikipedia.org The primary function of this compound is to act as an electron wire, facilitating the transfer of electrons from cytochrome c to the catalytic core of Complex IV. ebi.ac.ukuniprot.org

In the process of oxidative phosphorylation, electrons derived from nutrients are transferred through Complexes I, II, and III, ultimately reaching cytochrome c. Reduced cytochrome c then docks with Complex IV and donates an electron. This electron is first accepted by the Cuₐ center in subunit II and then transferred to the this compound moiety in subunit I. ebi.ac.uknih.gov From this compound, the electron is passed to the final catalytic site, a binuclear center composed of heme a₃ and a copper ion (Cu₈). ebi.ac.uknih.govuniprot.org This sequential flow of electrons is coupled to the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient that drives ATP synthesis. wikipedia.org The central role of this compound is, therefore, to ensure the efficient and directed movement of electrons to the site of oxygen reduction. uniprot.org

Interactive Table 1: Key Electron Transfer Components in Complex IV Click on the headers to learn more about each component's role.

| Component | Location | Function |

| Cytochrome c | Intermembrane Space | Delivers electrons to Complex IV. |

| Cuₐ Center | Subunit II | Initial electron acceptor from cytochrome c. |

| This compound | Subunit I | Accepts electron from Cuₐ and transfers it to the binuclear center. |

| Heme a₃-Cu₈ Center | Subunit I | The catalytic site where oxygen is reduced to water. |

Conceptual Frameworks for Understanding this compound Functionality

The function of this compound is best understood through the lens of redox chemistry and electron transfer theory. Its role is defined by its specific redox potential, which is finely tuned by its protein environment within cytochrome c oxidase subunit I. This allows it to efficiently accept an electron from the Cuₐ center and donate it to the heme a₃-Cu₈ binuclear center.

The core mechanism involves the reversible cycling of the heme iron between its ferrous (Fe²⁺, ferro) and ferric (Fe³⁺, ferri) states. frontiersin.orgresearchgate.net

Electron Acceptance: The iron atom in the ferric (Fe³⁺) state within heme a accepts an electron, becoming reduced to the ferrous (Fe²⁺) state. This is the transition that forms this compound.

Electron Donation: this compound (Fe²⁺) then donates this electron to the heme a₃-Cu₈ binuclear center, returning the iron atom to its ferric (Fe³⁺) state, ready for the next cycle.

This simple redox loop makes this compound an essential conduit in the electron pathway. ebi.ac.uk The large farnesyl tail of heme A is believed to anchor the molecule deep within the protein complex and may play a role in the structural integrity required for efficient proton pumping. nih.gov The electron transfer is a rapid, highly efficient quantum mechanical tunneling process, governed by the distance and energetic landscape between the redox centers.

Interactive Table 2: Redox States of Heme a Iron

| State | Iron Oxidation | Role |

| Ferriheme (B1240928) a | Fe³⁺ | Oxidized state, ready to accept an electron. |

| This compound | Fe²⁺ | Reduced state, ready to donate an electron. |

Scope and Significance of Current this compound Research Trajectories

Modern research continues to explore the intricate functions of this compound and its parent enzyme, cytochrome c oxidase. Advanced biophysical techniques are providing unprecedented detail into the mechanism of oxygen reduction and its coupling to proton translocation, processes in which this compound is a key player.

A significant area of investigation involves the potential role of ferroheme species as signaling molecules. Recent studies have explored "NO-ferroheme" as a mobile signaling entity that can activate cellular pathways independently of free nitric oxide (NO). scienceopen.comresearchgate.net This research suggests that NO-ferroheme complexes can transfer between proteins and directly activate soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular signaling. scienceopen.comresearchgate.net This opens up new conceptual avenues where ferrohemes, including potentially this compound derivatives, might participate in cellular signaling beyond their established role in bioenergetics.

Furthermore, the fundamental ferroheme/ferriheme redox cycle is being investigated in other biological contexts. For instance, recent studies propose that this cycle is directly involved in the anaerobic ammonium (B1175870) oxidation (anammox) process in certain bacteria. researchgate.netacs.org In this model, ferroheme participates in the synthesis of hydrazine (B178648) from ammonium and nitric oxide, and the resulting ferriheme is then reduced back to ferroheme by hydrazine, completing a cycle that drives this unique metabolic pathway. acs.org These emerging research trajectories highlight that the functional significance of the this compound redox couple may extend beyond the confines of mitochondrial respiration.

Properties

Molecular Formula |

C49H56FeN4O6 |

|---|---|

Molecular Weight |

852.8 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7-ethenyl-17-formyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethylporphyrin-22,24-diid-2-yl]propanoic acid;iron(2+) |

InChI |

InChI=1S/C49H58N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,13,15,17,23-27,46,55H,1,10-12,14,16,18-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2/b29-15+,30-17+,38-23?,39-25?,40-24?,41-23?,42-26?,43-26?,44-24?,45-25?;/t46-;/m0./s1 |

InChI Key |

ZGGYGTCPXNDTRV-YRJWGCQVSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ferroheme a

Intracellular Compartmentation and Trafficking of this compound Precursors and Products

The biosynthesis of this compound, like other hemes, is a complex process that is spatially segregated across multiple cellular compartments, primarily the mitochondrion and the cytoplasm. This separation necessitates a sophisticated and coordinated trafficking system to shuttle precursors and intermediates across mitochondrial membranes.

The synthesis of the foundational porphyrin ring begins in the mitochondrial matrix and continues in the cytoplasm before the final steps occur back within the mitochondrion. nih.govnih.gov The initial step, the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA), takes place in the mitochondrial matrix. uga.edu Glycine is imported into the mitochondrion by the transporter SLC25A38. nih.gov ALA is then exported to the cytoplasm by a mechanism that is not yet fully elucidated. acs.org

In the cytoplasm, a series of four enzymatic reactions converts ALA into coproporphyrinogen III (CPgenIII). nih.gov This intermediate must then be transported back into the mitochondria to continue the synthetic pathway. nih.gov Research has identified the ATP-binding cassette (ABC) transporter ABCB6, located in the outer mitochondrial membrane, as a likely transporter for CPgenIII from the cytoplasm into the mitochondrial intermembrane space. acs.orgacs.org

Within the mitochondrial intermembrane space, CPgenIII is converted to protoporphyrin IX (PPIX). acs.org The final step of heme biosynthesis, the insertion of a ferrous iron (Fe²⁺) ion into the PPIX ring to form protoheme IX (commonly known as heme b), is catalyzed by the enzyme ferrochelatase (FECH). labce.comnih.gov This reaction occurs in the mitochondrial matrix, with FECH being associated with the inner mitochondrial membrane. nih.gov The iron required for this step is transported into the mitochondria by the protein mitoferrin. nih.gov

This compound is synthesized from its direct precursor, heme b, via an intermediate known as ferroheme o. genome.jp This conversion is catalyzed by heme a synthase (also known as COX15), an enzyme located in the inner mitochondrial membrane. nih.govgenome.jp The process involves two successive hydroxylations of a methyl group on the porphyrin ring, which ultimately yields the characteristic formyl group of this compound. genome.jp Given that this compound functions as a prosthetic group for cytochrome c oxidase, a key complex of the electron transport chain embedded in the inner mitochondrial membrane, the final product is utilized in situ. However, heme molecules in general can be exported from the mitochondria for use in other cellular locations via the transporter FLVCR1b. nih.gov

Table 1: Intracellular Location of this compound Biosynthesis

| Step | Intermediate/Product | Enzyme | Starting Location | Ending Location | Key Transporter(s) |

|---|---|---|---|---|---|

| 1 | δ-aminolevulinic acid (ALA) | ALA synthase (ALAS2) | Mitochondrial Matrix | Cytoplasm | SLC25A38 (Glycine import); Unknown (ALA export) |

| 2 | Coproporphyrinogen III (CPgenIII) | Various | Cytoplasm | Mitochondrial Intermembrane Space | ABCB6 (putative) |

| 3 | Protoporphyrin IX (PPIX) | CPOX, PPOX | Mitochondrial Intermembrane Space | Mitochondrial Matrix | - |

| 4 | Heme b (Protoheme IX) | Ferrochelatase (FECH) | Mitochondrial Matrix | Mitochondrial Matrix | Mitoferrin (Iron import) |

| 5 | This compound | Heme a synthase (COX15) | Mitochondrial Matrix/Inner Membrane | Mitochondrial Inner Membrane | - |

Metabolic Flux Analysis of this compound Synthesis in Vivo

Metabolic flux analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. researchgate.net By using isotopically labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, MFA can trace the path of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism under specific conditions. uga.edu This approach has been instrumental in understanding and engineering the biosynthesis of heme.

MFA studies have been applied to identify rate-limiting steps and optimize the production of heme in various organisms. researchgate.net For instance, in the yeast Saccharomyces cerevisiae, genome-scale metabolic modeling combined with MFA has guided genetic modifications that led to a 70-fold increase in intracellular heme production. pnas.org Such analyses can highlight not only the enzymes directly in the synthesis pathway but also those in associated pathways that supply necessary precursors. pnas.org

In the context of this compound, MFA allows researchers to quantify the flow of carbon from central metabolism into the final molecule. The heme molecule is built from two primary precursors: succinyl-CoA and glycine. uga.edu MFA studies in erythroid cells have demonstrated that glutamine is a significant source of carbon for the succinyl-CoA used in heme synthesis, feeding into the tricarboxylic acid (TCA) cycle. uga.edu The analysis can reveal the relative contributions of different substrates; for example, of the 34 carbon atoms in the final heme structure, 26 originate from succinyl-CoA and 8 from glycine. uga.edu

The metabolic flux into the heme synthesis pathway is tightly regulated by nutrient availability. Studies in yeast have shown that under conditions of low glucose, the metabolic flux into the TCA cycle increases, leading to greater production of succinyl-CoA and a subsequent increase in heme synthesis. nih.gov

While many MFA studies have focused on total heme production, the methodology is directly applicable to specific heme variants like this compound. Such an analysis would measure the flux from the direct precursor, Ferroheme o, as catalyzed by heme a synthase. This would provide quantitative data on the efficiency of the final step in this compound synthesis and how it is influenced by the upstream flux that generates its precursors. By identifying bottlenecks, MFA can inform strategies to modulate the production of specific hemoproteins, such as cytochrome c oxidase, which is critical for cellular respiration. researchgate.netpnas.org

Table 2: Research Findings from Metabolic Flux Analysis of Heme Synthesis

| Research Focus | Key Finding | Organism/Cell Type | Significance | Reference(s) |

|---|---|---|---|---|

| Precursor Contribution | Glutamine is a preferential carbon source for the succinyl-CoA used in heme synthesis. | Murine Erythroleukemia Cells | Reveals the importance of glutamine metabolism in supporting high rates of heme production during erythropoiesis. | uga.edu |

| Pathway Engineering | Genome-scale metabolic modeling and MFA identified 84 gene targets to optimize heme production. | Saccharomyces cerevisiae (Yeast) | Led to a 70-fold increase in intracellular heme, demonstrating the power of MFA for metabolic engineering. | pnas.org |

| Nutrient Regulation | Low glucose conditions increase metabolic flux into the TCA cycle, boosting succinyl-CoA and heme synthesis. | Saccharomyces cerevisiae (Yeast) | Demonstrates the link between central carbon metabolism and the regulation of the heme biosynthetic pathway. | nih.gov |

| Bottleneck Identification | MFA can be used to rigorously identify rate-limiting steps that constrain the overall yield of a desired product like heme. | General Microbial Hosts | Provides a rational basis for targeted genetic modifications to improve product synthesis. | researchgate.net |

Enzymatic Integration and Catalytic Mechanisms Involving Ferroheme a

Ferroheme a in Cytochrome c Oxidase (CcO) Functionality

In the mitochondrial and bacterial respiratory chains, Cytochrome c Oxidase (CcO), also known as Complex IV, serves as the terminal enzyme. williams.edunih.gov It catalyzes the four-electron reduction of molecular oxygen (O₂) to water, a process coupled to the pumping of protons across the inner mitochondrial or bacterial membrane. williams.edufrontiersin.org This activity generates an electrochemical proton gradient that is harnessed for ATP synthesis. williams.edunih.gov this compound is one of the four redox-active metal centers within CcO, alongside another heme (heme a₃), a binuclear copper center (CuA), and a mononuclear copper ion (CuB). frontiersin.org

This compound is non-covalently integrated within the hydrophobic core of subunit I, the largest and most conserved catalytic subunit of the Cytochrome c Oxidase complex. ebi.ac.ukresearchgate.net This subunit houses both heme a and the binuclear center (BNC), which is composed of heme a₃ and CuB, the site of oxygen reduction. ebi.ac.ukresearchgate.net Subunit II contains the initial electron acceptor, the dinuclear CuA site. researchgate.net

The iron of this compound is typically low-spin and six-coordinate, with two axial ligands provided by the imidazole (B134444) side chains of conserved histidine residues. researchgate.netnih.gov In the Thermus thermophilus ba₃-cytochrome oxidase, for example, the axial ligands for the analogous heme b are His72 and His386. nih.gov This coordination environment is crucial for maintaining its redox potential and facilitating its role as an electron conduit. The heme a molecule is positioned strategically between the CuA center in subunit II and the heme a₃-CuB binuclear center in subunit I, forming a precise pathway for electron flow. ebi.ac.uknih.gov

Table 1: Key Structural Distances in Cytochrome c Oxidase

| From | To | Approximate Distance (Å) | Reference(s) |

| CuA Center | This compound Fe | 19 | williams.edu |

| CuA (CU1 atom) | Heme b Fe (T. thermophilus) | 19.0 | nih.gov |

| This compound Fe | Heme a₃ Fe | 13.9 | nih.gov |

| This compound Fe | Heme a₃ Fe | ~20 | acs.org |

| CuA (CU1 atom) | Heme a₃ Fe (T. thermophilus) | 21.8 | nih.gov |

The catalytic cycle of CcO involves the sequential transfer of four electrons from cytochrome c to the BNC. frontiersin.org this compound acts as an essential intermediate in this electron transfer (ET) pathway. frontiersin.orgebi.ac.uk Electrons donated from cytochrome c are first accepted by the CuA center in subunit II. ebi.ac.uk From the reduced CuA site, an electron is rapidly transferred over a distance of about 19 Å to the low-spin this compound located in subunit I. williams.eduresearchgate.net

Cytochrome c → CuA → this compound → Heme a₃-CuB (BNC) frontiersin.orgebi.ac.ukresearchgate.net

The transfer of four electrons, one at a time, through this pathway drives the enzyme through a series of intermediate states (designated R, A, P, F, O, and E) to complete the reduction of one molecule of O₂. researchgate.netresearchgate.net

The reduction of O₂ to water is coupled with the translocation of four protons from the matrix (N-side) to the intermembrane space (P-side) for every four electrons transferred. williams.edufrontiersin.org This proton pumping is energetically driven by the exergonic electron transfer reactions. frontiersin.org The electron transfer involving this compound is a key modulating event for this process.

When this compound donates an electron to the BNC, its redox state changes from Fe(II) to Fe(III), resulting in an increased positive charge. williams.edu This change in the electrostatic landscape is proposed to be a critical part of the "pump" mechanism. williams.eduucdavis.edu It creates an electrostatic repulsion that helps drive protons upward through designated proton-conducting channels, such as the D-pathway and K-pathway. williams.eduresearchgate.net These pathways are networks of hydrogen-bonded amino acid residues and water molecules that shuttle protons from the N-side towards the BNC for both catalysis (as "chemical" protons) and for translocation (as "pumped" protons). williams.eduebi.ac.uk

The change in the redox state of heme a is thus tightly coupled to proton movements, ensuring a strict 1:1 stoichiometry of one proton pumped for each electron transferred to the BNC. williams.edufrontiersin.org This coupling prevents slippage in the pump and ensures the efficient conversion of redox energy into a proton motive force. nih.gov

While the primary catalytic action involving substrate O₂ occurs at the heme a₃-CuB center, the this compound site can interact with small signaling molecules and inhibitors like carbon monoxide (CO) and nitric oxide (NO). sci-hub.se The binding of these ligands is sensitive to the local protein environment, which includes hydrogen bonding networks and electrostatic interactions that can influence ligand affinity and reactivity. sci-hub.se

Proton Pumping Mechanisms Modulated by this compound in CcO

This compound in Other Heme-Copper Oxidases and Related Enzymes

Heme-copper oxidases are a diverse superfamily of enzymes. nih.gov While the A-family (or aa₃-type) oxidases, like the mitochondrial CcO, are the most studied, other classes exist, such as the B-family (ba₃-type) and C-family (cbb₃-type). frontiersin.orgmdpi.com These enzymes share a conserved core structure for the BNC but can differ in their low-spin heme, electron donors, and proton pumping stoichiometry. mdpi.com

The fundamental role of the low-spin heme as an electron carrier between the initial acceptor and the BNC is conserved across different heme-copper oxidase classes. However, the specific type of low-spin heme and its environment can vary, leading to differences in function and regulation.

A-type (aa₃) vs. B-type (ba₃) Oxidases : In A-type oxidases, both the low-spin and high-spin hemes are heme A. wikipedia.org In B-type oxidases, such as the one from Thermus thermophilus, the low-spin heme is a protoheme (heme b), while the high-spin heme at the BNC is heme a₃. nih.gov Despite this difference, the electron transfer pathway (CuA → low-spin heme → BNC) remains analogous. nih.gov However, ba₃-oxidases exhibit different ligand binding properties and may have different proton pumping efficiencies compared to their aa₃ counterparts. nih.gov

Heme-Copper Oxidases vs. Nitric Oxide Reductases (NORs) : NORs are another class of related enzymes that catalyze the reduction of NO to nitrous oxide (N₂O). They contain a binuclear active site with a heme and a non-heme iron (FeB), structurally similar to the HCO's BNC. rsc.org Like HCOs, they utilize a low-spin heme (a ferroheme b) to transfer electrons to the active site, highlighting a conserved mechanistic strategy for multi-electron reductions. rsc.org

Heme-Copper Oxidases vs. Other Heme Enzymes : In enzymes like Cystathionine β-synthase (CBS), a heme cofactor (protoheme) with a ferroheme state is present but does not participate directly in catalysis. nih.govnih.gov Instead, it plays a regulatory or structural role, where binding of ligands like CO or NO to the ferroheme can modulate enzyme activity by disrupting a key bond between the heme and a cysteine ligand. nih.gov This contrasts sharply with the purely electron-transfer role of this compound in CcO. Similarly, in sulfite (B76179) reductases, a siroheme (B1205354) is coupled to a [4Fe-4S] cluster to perform a six-electron reduction, showcasing another variation of using heme cofactors in complex redox catalysis. rsc.org

Table 2: Comparative Roles of Ferroheme/Low-Spin Heme in Various Enzymes

| Enzyme Class | Low-Spin Heme Type | Primary Role of Ferroheme State | Key Functional Difference from CcO | Reference(s) |

| A-type Heme-Copper Oxidase (e.g., mitochondrial CcO) | Heme a | Electron transfer from CuA to BNC; modulates proton pumping. | N/A | williams.edufrontiersin.org |

| B-type Heme-Copper Oxidase (e.g., T. thermophilus ba₃) | Heme b | Electron transfer from CuA to BNC. | Uses heme b instead of heme a; different ligand binding and proton pumping characteristics. | nih.gov |

| Nitric Oxide Reductase (NOR) | Heme b | Electron transfer to the heme/non-heme iron binuclear center. | Reduces NO to N₂O, not O₂ to H₂O; active site contains non-heme iron instead of CuB. | rsc.org |

| Cystathionine β-synthase (CBS) | Heme b (Protoheme) | Regulatory/Structural. | Not involved in primary catalytic electron transfer; ligand binding to ferroheme allosterically inhibits enzyme activity. | nih.govnih.gov |

| Sulfite Reductase (SiR) | Siroheme | Coupled electron transfer with a [4Fe-4S] cluster for substrate reduction. | Catalyzes a six-electron reduction of sulfite; heme is directly coupled to an iron-sulfur cluster. | rsc.org |

Mechanistic Divergence and Conservation in this compound-Dependent Catalysis

This compound, the iron(II) form of heme A, is a crucial cofactor exclusively found in heme-copper oxidases, such as cytochrome c oxidase (CcO). nih.gov Within this enzyme, a remarkable example of mechanistic divergence is observed, stemming from the presence of two distinct heme A molecules: heme a and heme a3. nih.govwikipedia.org While structurally identical as isolated molecules, their integration into the protein matrix assigns them highly specialized and divergent roles.

Conservation: The conserved feature lies in the fundamental chemistry of the heme A molecule itself. Both heme a and heme a3 participate in the sequential electron transfer chain required for the reduction of molecular oxygen to water. frontiersin.orgpnas.org They operate by cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states to pass electrons. libretexts.org This electron relay function is the conserved core of their mechanism.

Divergence: The divergence in their catalytic function is stark and is dictated by their unique protein environments. nih.gov

This compound: This cofactor functions purely as an intermediate electron carrier. nih.govebi.ac.uk It accepts an electron from the initial electron acceptor, the dinuclear copper center CuA, and transfers it to the binuclear catalytic site. pnas.org Its role is confined to facilitating this single-electron transfer step.

Heme a3: In contrast, heme a3 is a central component of the catalytic core, the binuclear center (BNC), which it forms with a nearby copper ion, CuB. frontiersin.organnualreviews.org This is the site where the final chemical transformation occurs: the binding and four-electron reduction of dioxygen to water. annualreviews.orgacs.org

This functional bifurcation is a direct consequence of their differing coordination and spin states within the enzyme, a clear illustration of how a protein environment can induce mechanistic divergence between chemically identical cofactors.

Redox Chemistry and Electronic States of this compound in Enzyme Active Sites

The specific function of this compound as an electron conduit is rooted in its distinct redox and electronic properties, which are finely tuned by the surrounding protein structure.

Characterization of this compound Redox Potentials in Specific Enzyme Environments

The redox potential of heme a is a critical parameter that ensures a favorable thermodynamic gradient for electron flow from cytochrome c to the BNC. The potential is precisely modulated by the protein environment. In bovine heart CcO, the midpoint redox potential (Eₘ) of heme a is approximately +205 mV to +380 mV. pnas.orgacs.org This value is intermediate between that of the electron donor, CuA (approx. +240 to +300 mV), and the ultimate electron acceptor, the BNC, facilitating the directed flow of electrons. pnas.org

The local environment, including the presence of cations, can further modulate this potential. For instance, the binding of Ca²⁺ to a nearby site in bovine CcO can shift the redox potential of heme a to be more positive by 15–20 mV, demonstrating the sensitivity of the heme's electronic properties to subtle changes in its surroundings. nih.gov

| Enzyme/Condition | Midpoint Redox Potential (Eₘ) of Heme a (vs. SHE) | Reference |

|---|---|---|

| Bovine Heart Cytochrome c Oxidase | +205 mV | acs.org |

| Bovine Heart Cytochrome c Oxidase (fully oxidized) | ~+380 mV | pnas.org |

| Bovine Heart CcO with Ca²⁺ bound | Shift of +15 to +20 mV | nih.gov |

| P. denitrificans CcO (D477A mutant) with Ca²⁺ bound | Shift of +35 to +50 mV | nih.gov |

Theoretical Models of this compound Catalysis

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of enzymes like CcO at an atomic level of detail.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches to this compound Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been instrumental in modeling the function of this compound. In these models, the redox-active centers, including heme a, are treated with high-level quantum mechanics, while the surrounding protein and solvent are described by classical molecular mechanics. nih.gov

QM/MM studies have successfully mapped the electron transfer pathway, confirming the sequence from CuA to heme a and then to the heme a3-CuB BNC. nih.govconicet.gov.ar These calculations have identified key amino acid residues, such as Arginine 438, and the propionate (B1217596) side chains of the hemes as critical mediators that form a "pathway" for electron tunneling. nih.govnih.gov Furthermore, large-scale QM/MM and Density Functional Theory (DFT) calculations have revealed that the reduction of this compound (from its ferric state) induces the dissociation of an ion pair, creating a powerful local electric field. nih.govpnas.org This field is proposed to act as a molecular switch, gating the movement of water molecules and protons, which is fundamental to the proton-pumping mechanism. nih.govpnas.org

Molecular Dynamics Simulations of this compound Environmental Influences on Reactivity

Molecular Dynamics (MD) simulations provide insights into the dynamic influence of the protein environment on this compound's function. These simulations, which model the motions of all atoms over time, have shown that the protein is not a static scaffold but a dynamic system.

MD studies have revealed that water molecules within internal cavities near the hemes are not fixed but form transient, hydrogen-bonded chains ("water wires"). researchgate.net The formation and orientation of these chains are highly dependent on the redox state of the hemes, including heme a, and are believed to constitute the pathways for proton translocation. researchgate.net

Simulations have also demonstrated that the reduction of the heme a iron (forming this compound) is directly linked to conformational changes in the protein. uni-muenchen.de A key example is the movement of the bulky hydroxyfarnesylethyl tail of this compound. spring8.or.jp This redox-coupled structural change alters the capacity of an adjacent water channel, which is thought to function as a "proton-collecting" region, directly implicating the environment of this compound in the mechanics of proton pumping. spring8.or.jppnas.org

Structural Biology and Biophysical Characterization of Ferroheme a in Complex Systems

X-ray Crystallography and Cryo-Electron Microscopy of Ferroheme a-Containing Proteins

High-resolution structural methods, namely X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the three-dimensional arrangements of this compound in various proteins. These techniques offer a static yet detailed snapshot of the heme's coordination and its interactions with the surrounding protein matrix.

X-ray crystallography has provided atomic-level details of the coordination sphere of this compound in several proteins. jic.ac.uksci-hub.se For instance, in the reduced state of cytochrome c oxidase, the iron of heme a is typically coordinated by a histidine residue from the protein backbone. The resolution of these crystal structures can be as high as 1.9 Å, allowing for precise measurements of bond lengths and angles within the active site. researchgate.net Cryo-EM has also emerged as a powerful tool, particularly for large and complex membrane-bound enzymes. appmicro.org It has been used to determine the structures of intermediates in the catalytic cycle of cytochrome c oxidases, providing insights into the environment of the this compound. researchgate.net For example, cryo-EM structures of the aa3 cytochrome c oxidase from Paracoccus denitrificans have been resolved at resolutions up to 1.9 Å, revealing the intricate network of protein subunits and cofactors surrounding the heme a. researchgate.net Similarly, cryo-EM has been employed to study the Escherichia coli cytochrome bo3 ubiquinol (B23937) oxidase, yielding structures with resolutions of 2.19 Å and 2.55 Å. osti.gov The mycobacterial cytochrome bcc:aa3 supercomplex has also been characterized by cryo-EM, providing a detailed view of its dimeric structure and the arrangement of its functional domains. asm.org In some instances, photoreduction of the ferric heme in the X-ray beam can lead to the formation of the ferroheme state, as observed in studies of nitrophorin 1, allowing for the characterization of the Fe(II) form. acs.orgacs.org

The protein environment surrounding this compound is characterized by a complex network of hydrophobic and hydrophilic interactions that fine-tune its redox potential and ligand-binding properties. The orientation of the heme within its pocket is crucial, and studies on nitrophorin 1 have shown a strong preference for a single orientation of the protoheme moiety. acs.orgacs.org The surrounding amino acid residues can influence the accessibility of the iron center to ligands and substrates.

Table 1: High-Resolution Structural Data of Heme a-Containing Proteins

| Protein | Organism | Technique | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Cytochrome c Oxidase (aa3) | Paracoccus denitrificans | Cryo-EM | 1.9 | Detailed structures of catalytic intermediates. | researchgate.net |

| Cytochrome bo3 Ubiquinol Oxidase | Escherichia coli | Cryo-EM | 2.19 - 2.55 | Revealed bound phospholipids (B1166683) and ubiquinone-8. | osti.gov |

| Cytochrome bcc:aa3 Supercomplex | Mycobacterium tuberculosis | Cryo-EM | --- | Dimeric structure with functional domains for electron and proton transfer. | asm.org |

| Nitrophorin 1 | Rhodnius prolixus | X-ray Crystallography | 2.3 | Structure of the ferroheme-NO complex formed by photoreduction. | acs.orgacs.org |

| Mammalian Respiratory Supercomplex I1III2IV1 | Sus scrofa (Pig) | Cryo-EM | 4.0 | Arrangement of complex I, III, and IV. | pdbj.org |

While providing detailed static pictures, X-ray crystallography and cryo-EM can also offer insights into the conformational flexibility of this compound and its associated protein. nih.govnih.govrsc.org The binding of substrates or inhibitors can induce conformational changes that are critical for enzyme function. nih.gov For example, in some heme proteins, ligand binding can cause significant rearrangements in the protein structure, affecting the position and orientation of the heme itself. embopress.org The study of different functional states of an enzyme can reveal the range of motion of the heme and the surrounding protein loops. These dynamics are often essential for processes such as substrate access to the active site, product release, and allosteric regulation. nih.gov In large enzyme assemblies, such as respiratory supercomplexes, the interaction between different subunits can influence the conformation and dynamics of the this compound-containing subunit. appmicro.orgpdbj.org The formation of these supercomplexes is thought to enhance the efficiency of electron transfer, and understanding the conformational interplay between the components is an active area of research. appmicro.org The study of enzyme assemblies through techniques like liquid-liquid phase separation is also providing new perspectives on how the cellular environment can influence enzyme structure and function. nii.ac.jp

High-Resolution Structural Insights into this compound Coordination and Protein Environment

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to solid-state methods like X-ray crystallography. nih.gov

This compound in its high-spin Fe(II) state is paramagnetic, which significantly affects the NMR spectra of nearby nuclei. The large hyperfine shifts induced by the unpaired electrons on the iron provide a sensitive probe of the electronic structure of the heme. rsc.orgmdpi.com The magnitude and sign of these shifts are dependent on the distribution of the unpaired electron spin density over the porphyrin ring and the axial ligands. nih.gov By analyzing these paramagnetic shifts, it is possible to gain insights into the nature of the iron-ligand bonds and the electronic ground state of the ferroheme. nih.govrsc.org The temperature dependence of the hyperfine shifts can also provide information about the magnetic susceptibility and the presence of any spin equilibria. rsc.org

NMR is particularly well-suited for studying dynamic processes, such as the structural changes that occur upon ligand binding. arizona.eduelifesciences.orgnih.gov The binding of small molecules, such as oxygen or carbon monoxide, to the ferroheme iron can be monitored by observing changes in the chemical shifts of the protein and heme resonances. rsc.org These chemical shift perturbations can be used to map the binding site and to identify residues that are involved in the conformational changes. elifesciences.org Furthermore, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine intermolecular distances and to define the geometry of the ligand-bound complex. rsc.org Studies on various heme proteins have demonstrated that ligand binding can trigger significant rearrangements in the protein structure, which are often crucial for the protein's biological function. embopress.orgnih.gov

Paramagnetic NMR Studies of this compound Electronic Structure

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, including certain states of this compound. researchgate.net While high-spin Fe(II) is typically EPR-silent, low-spin Fe(II) in some coordination environments or this compound in complex with nitric oxide (NO) can be EPR-active. researchgate.netresearcher.life

The EPR spectrum provides detailed information about the electronic g-tensor and hyperfine coupling constants, which are characteristic of the electronic structure and coordination environment of the paramagnetic center. nih.govnih.gov For instance, the interaction between siroheme (B1205354) and Fe4S4 prosthetic groups in E. coli sulfite (B76179) reductase has been studied using EPR, revealing novel signals arising from the exchange interaction between the paramagnetic ferroheme and the reduced Fe4S4 cluster. nih.govnih.gov The g-values of these signals are sensitive to the ligation state of the heme, providing a means to probe the local environment of the ferroheme. nih.gov Similarly, EPR has been used to study nitrosylated hemoglobin, where the NO-ferroheme complex gives rise to a characteristic EPR signal. researchgate.net The shape and intensity of the EPR signal can be used to quantify the amount of the paramagnetic species and to study its interaction with the protein environment. oup.com

Table 2: Representative EPR g-values for Heme-Related Species

| System | Paramagnetic Center | g-values | Key Observations | Reference(s) |

|---|---|---|---|---|

| Reduced E. coli Sulfite Reductase | Exchange-coupled Ferroheme and [Fe4S4]+ | g = 2.53, 2.29, 2.07 | Novel signals due to interaction between prosthetic groups. | nih.gov |

| Reduced E. coli Sulfite Reductase | "S = 3/2 type" species | g = 5.23, 2.80, ~2.0 and g = 4.82, 3.39, ~2.0 | Signals also arising from heme-cluster interaction. | nih.gov |

| Ferumoxytol (FMX) | Fe3O4 nanoparticle | g ≈ 2 and g ≈ 2.3 | Signal from low-spin Fe3+ in the magnetite structure. | oup.com |

Elucidation of Spin State and Coordination Geometry of this compound via EPR

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic centers, such as the ferric (Fe³⁺) iron of heme a. The resulting EPR spectrum is highly sensitive to the electron spin state, the coordination number, and the nature of the axial ligands bound to the iron. libretexts.org

In its oxidized (ferric) state within enzyme complexes like cytochrome c oxidase, heme a typically exists as a low-spin (S=1/2) species. This state arises from a six-coordinate geometry, where the iron atom is ligated by the four nitrogen atoms of the porphyrin ring and two additional axial ligands. libretexts.org Spectroscopic evidence strongly supports a coordination environment with two axial histidine imidazoles. libretexts.org This bis-histidine coordination results in characteristic EPR signals. For instance, the low-spin heme a in fully oxidized cytochrome c oxidase displays a prominent signal around g = 3. libretexts.org

In some cases, ferric heme a can exhibit what is known as a Highly Anisotropic Low Spin (HALS) signal, also referred to as a large gₘₐₓ signal. researchgate.netnih.gov These signals are characterized by a large g-anisotropy. For example, the enzyme heme a synthase, which converts heme o to heme a, displays a HALS signal with a gₘₐₓ value of 3.5, indicative of a specific low-spin ferric heme a environment. nih.govlu.se The precise g-values and the degree of rhombicity in the EPR spectrum provide a detailed fingerprint of the electronic structure and geometry of the heme a center. researchgate.net

| Heme a Species | System | Spin State | Coordination | Typical g-values | Reference |

| Ferric Heme a | Cytochrome c Oxidase | Low-spin | Six-coordinate (bis-His) | g ≈ 3.0, 2.2, 1.5 | libretexts.org |

| Ferric Heme a | Heme a Synthase | Low-spin | Six-coordinate | gₘₐₓ ≈ 3.5 (HALS signal) | nih.govlu.se |

| High-spin Ferric Heme a (e.g., in mutants) | Heme Proteins | High-spin | Five-coordinate | g ≈ 6, 2 | researchgate.netnih.gov |

Spin-Spin Interactions Involving this compound and Nearby Metal Centers

In multi-cofactor enzymes, the magnetic properties of one metal center can be influenced by its proximity to another. In cytochrome c oxidase, heme a is part of a sophisticated electron transfer chain that includes another heme (heme a₃) and two copper centers (Cuₐ and Cu₈). The EPR spectrum of the fully oxidized enzyme reveals signals for low-spin heme a and the Cuₐ center, but signals for heme a₃ and Cu₈ are conspicuously absent. libretexts.org

This EPR silence is the result of a strong antiferromagnetic coupling between the high-spin ferric heme a₃ and the cupric (Cu²⁺) Cu₈ ion. libretexts.orgpnas.org These two centers form a binuclear complex where their individual magnetic moments oppose and effectively cancel each other out, making the pair EPR-silent. The magnitude of this magnetic interaction is substantial, estimated to be greater than 200 cm⁻¹. The observable low-spin signal of heme a is therefore distinct from the coupled heme a₃-Cu₈ center, allowing its properties to be studied independently despite the close proximity of the other paramagnetic metals. This spin-spin interaction is fundamental to the mechanism of dioxygen reduction at the binuclear site.

Resonance Raman and Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Vibrational spectroscopies like Resonance Raman (RR) and Fourier Transform Infrared (FTIR) provide detailed information about the molecular structure of heme a and its interactions with the surrounding protein environment.

Vibrational Modes of this compound and Their Sensitivity to Environmental Perturbations

Resonance Raman spectroscopy can selectively enhance the vibrational modes of the heme cofactor by tuning the laser excitation wavelength to match one of the heme's electronic transitions. osti.gov The RR spectrum of heme a is characterized by several "marker bands" that are sensitive to the oxidation state, spin state, and coordination environment of the iron. nih.gov

Key vibrational modes include the ν₄ band, known as the oxidation state marker, and the ν₃ and ν₂ bands, which are sensitive to both spin and coordination states. The unique formyl group (–CHO) on the heme a macrocycle also gives rise to a characteristic C=O stretching vibration (ν(C=O)), typically observed around 1650-1670 cm⁻¹. The frequencies of these modes are perturbed by changes in the local protein environment, such as alterations in hydrogen bonding to the heme propionates or formyl group, or changes in the redox state of adjacent cofactors. frontiersin.org For example, in cytochrome c oxidase, the frequency of the vinyl ν(C=C) mode of heme a₃ shifts in response to the reduction of heme a, demonstrating the sensitivity of these vibrations to electrostatic perturbations from nearby centers. frontiersin.org The Fe-His stretching mode, directly probing the axial ligand bond, is also a sensitive indicator of the proximal heme environment and hydrogen bonding strength. acs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Sensitivity | Reference |

| ν₄ (Oxidation) | ~1370 (ferric), ~1355 (ferrous) | Iron oxidation state | osti.gov |

| ν₃ (Spin/Coord.) | 1480-1507 (ferric) | Iron spin state, coordination number | osti.gov |

| ν(C=O) (formyl) | 1650-1670 | Hydrogen bonding to formyl group, local polarity | osti.govspring8.or.jp |

| Fe-His stretch | ~200-230 | Strength of the Fe-His bond, proximal H-bonding | acs.org |

Spectroscopic Signatures of Ligand Binding and Redox State Changes in this compound

Changes in the redox state of the iron or the binding of exogenous ligands produce distinct and identifiable signatures in the vibrational spectra of heme a.

Redox State Changes: The transition from ferriheme (B1240928) a (Fe³⁺) to this compound (Fe²⁺) induces significant shifts in the RR marker bands. The most prominent is the downshift of the ν₄ oxidation-state marker band by approximately 10-15 cm⁻¹. osti.gov Potentiometric titrations monitored by RR spectroscopy can resolve specific vibrational modes for the reduced forms of heme a and heme a₃, allowing their individual redox potentials to be determined within the intact enzyme. nih.gov

Ligand Binding: FTIR spectroscopy is exceptionally well-suited for studying the binding of small diatomic ligands like carbon monoxide (CO) or nitric oxide (NO) to the ferrous iron of heme a. nih.gov These ligands have strong infrared absorption bands from their stretching vibrations (ν(C≡O) or ν(N=O)) that are highly sensitive to the electronic environment of the heme pocket. nih.govkit.edu In cytochrome c oxidase, CO binds to the reduced heme a₃. The ν(C≡O) stretching frequency, observed around 1967 cm⁻¹, serves as a precise probe of the distal pocket. frontiersin.org Changes in the redox state of the nearby, non-ligated heme a can induce small but measurable shifts in this frequency, reflecting the electrostatic coupling between the two heme centers. frontiersin.org Photodissociation difference spectroscopy, where the ligand is temporarily detached by a laser pulse, allows for the study of the ligand's dynamics within the protein matrix and the barriers to rebinding. kit.eduacs.org

| Event | Spectroscopic Technique | Signature | Reference |

| Reduction (Fe³⁺ → Fe²⁺) | Resonance Raman | Downshift of ν₄ band by ~10-15 cm⁻¹ | osti.govnih.gov |

| Oxidation (Fe²⁺ → Fe³⁺) | Resonance Raman | Upshift of ν₄ band by ~10-15 cm⁻¹ | osti.govnih.gov |

| CO binding to this compound | FTIR | Appearance of a strong ν(C≡O) band (e.g., ~1967 cm⁻¹ for heme a₃ in cytochrome c oxidase) | frontiersin.orgnih.gov |

| Change in local electric field | FTIR | Shift in the ν(C≡O) frequency of a bound ligand | frontiersin.orgnih.gov |

Advanced Spectroscopic and Computational Approaches in Ferroheme a Research

Time-Resolved Spectroscopic Studies of Ferroheme a Reaction Intermediates

Time-resolved spectroscopy allows researchers to observe the fleeting intermediate states of this compound during the catalytic cycle of cytochrome c oxidase. ebi.ac.uk These techniques use ultrashort laser pulses to initiate a reaction and then probe the subsequent changes in the system on timescales ranging from femtoseconds to microseconds, providing a molecular movie of the biochemical processes. researchgate.net

Electron transfer (ET) involving this compound is a cornerstone of CcO function. Electrons are passed from the initial acceptor, CuA, to this compound, and then to the binuclear center (BNC), which consists of heme a3 and CuB. nih.gov The dynamics of this electron flow are studied using pump-probe spectroscopy. A common experimental strategy involves using the mixed-valence state of the enzyme where ferroheme a3 is bound by carbon monoxide (CO). A femtosecond laser pulse photodissociates the CO from heme a3, triggering a sequence of events, including electron transfer between the hemes. pnas.orgnih.gov

Early studies suggested that the electron equilibration between heme a and heme a3 occurred on the microsecond timescale (~3 µs). pnas.org However, more recent investigations using femtosecond transient absorption spectroscopy have revealed a much faster, intrinsic electron transfer process. It has been demonstrated that the electron equilibration between heme a and heme a3 occurs in approximately 1.2 to 1.4 nanoseconds. pnas.orgpnas.org This rapid ET is crucial for ensuring that heme a3 is efficiently reduced when oxygen binds. pnas.org

Further studies on the temperature dependence of this nanosecond ET rate have shown that the reaction is essentially activationless, meaning it does not have a significant thermal barrier. pnas.org This finding points to a very low reorganization energy (λ) of less than 200 meV for the electron transfer process, a value significantly lower than typical intraprotein ET reactions. pnas.org This low reorganization energy is attributed to the hydrophobic environment of the hemes within the protein core, which minimizes the structural rearrangements needed to accommodate the change in charge distribution during ET.

| Kinetic Parameter | Description | Observed Timescale | Technique |

| Heme a → Heme a3 ET | Intrinsic electron transfer equilibration between the two hemes. | 1.2 - 1.4 ns | Femtosecond Transient Absorption Spectroscopy |

| Ligand Dissociation | Photodissociation of CO from ferroheme a3 to initiate ET studies. | < 1 ps | Femtosecond Spectroscopy |

| Heme Cooling | Vibrational relaxation of the heme macrocycle after excitation. | Several picoseconds | Femtosecond Absorption Spectroscopy |

This table summarizes key kinetic parameters associated with this compound dynamics studied by time-resolved spectroscopy.

Transient absorption (TA) spectroscopy is the primary tool for tracking the kinetic events described above. By monitoring changes in the optical absorption spectrum after photo-initiation, researchers can follow the evolution of different electronic states of this compound and other cofactors. plos.org The heme groups have strong, characteristic absorption bands (the Soret band around 440 nm and the α-band around 600 nm) that are sensitive to the oxidation and ligation state of the central iron atom. nih.govcaltech.edu

In a typical experiment studying the reverse electron transfer from heme a3 to heme a, the photodissociation of CO from the ferroheme a3 in the mixed-valence enzyme leads to immediate spectral changes. pnas.org The subsequent evolution of the transient spectra on the nanosecond timescale reveals the transfer of an electron from the now unligated ferroheme a3 to the oxidized (ferri) heme a, resulting in the formation of ferriheme (B1240928) a3 and this compound. pnas.orgpnas.org Careful analysis of these spectral changes allows for the determination of the rate constants and the driving force (ΔG°) for the reaction. pnas.org

One complexity in interpreting TA spectra of CcO is the significant spectral interaction between heme a and heme a3, meaning the spectrum of one is influenced by the redox state of the other. pnas.org Advanced global fitting and analysis of data across multiple wavelengths are required to deconvolve the individual contributions and accurately model the kinetics. These TA studies have been crucial in building a detailed mechanistic picture of how this compound participates in the catalytic reduction of oxygen to water. researchgate.netfrontiersin.org

Femtosecond to Microsecond Dynamics of Electron Transfer and Ligand Dissociation

Synchrotron-Based Techniques for this compound Analysis

Synchrotron light sources produce extremely intense and tunable X-rays, enabling a suite of powerful techniques for probing the structure of metalloproteins with high precision. annualreviews.orggu.se These methods are invaluable for studying this compound, as they can provide direct information about the iron center, which is often difficult to obtain with other spectroscopic methods due to the complex electronic structure of the porphyrin macrocycle.

X-ray Absorption Spectroscopy (XAS) provides element-specific information about the oxidation state and local coordination environment of the iron atom in this compound. nih.gov The technique measures the absorption of X-rays as a function of energy. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the absorption edge, is highly sensitive to the oxidation state of the iron. A shift in the edge position to lower energy is observed upon reduction from the Fe(III) (ferriheme) to the Fe(II) (ferroheme) state. annualreviews.orgspringernature.com XAS studies have confirmed the Fe(II) state of this compound in the fully reduced enzyme. springernature.com

The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides precise information about the types of atoms coordinating the iron center and their respective bond lengths. For this compound, this allows for the characterization of the bonds between the iron and the porphyrin nitrogen atoms, as well as the axial histidine ligands. To avoid artifacts from X-ray induced photoreduction of the metal sites, these measurements are typically performed on frozen samples at cryogenic temperatures (below 200 K). annualreviews.org

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out technique that provides detailed information about the electronic excitations of the iron center. pnas.orgnih.gov It overcomes some limitations of traditional L-edge XAS, which is difficult to perform on biological samples in solution. acs.org RIXS can be conceptualized as a combination of X-ray absorption and X-ray emission. nih.gov

Specifically, 1s2p RIXS involves exciting a 1s core electron into the valence 3d orbitals (the absorption step) and then detecting the X-ray photon emitted when a 2p electron decays to fill the 1s core hole (the emission step). acs.org The final state is the same as that in L-edge XAS, allowing RIXS to map out low-energy electronic excitations, such as d-d transitions, with high resolution. acs.orgfrontiersin.org These excitations are fingerprints of the electronic structure (e.g., spin state, ligand field strength, and covalency) of the iron site.

While direct application of RIXS to this compound in CcO is an emerging area, the methodology has been successfully applied to other heme proteins like oxyhemoglobin and cytochrome c. acs.orgnih.gov The approach involves calibrating theoretical models against data from both L-edge XAS and RIXS on well-defined model compounds. This calibrated model can then be used to interpret the RIXS data from the more complex protein system, providing a quantitative description of the iron 3d orbital energies and their bonding interactions with ligands. acs.org This makes RIXS a uniquely powerful tool for elucidating the precise electronic structure of this compound and understanding how the protein environment tunes its reactivity.

X-ray Absorption Spectroscopy (XAS) for Probing this compound Electronic and Local Structure

Computational Biochemistry and Biophysics of this compound

Computational methods are essential for interpreting complex experimental data and providing a theoretical framework for the function of this compound within cytochrome c oxidase. nih.gov Techniques range from quantum mechanical (QM) calculations on the active site to large-scale molecular dynamics (MD) simulations of the entire enzyme complex.

Hybrid Density Functional Theory (DFT) is a QM method widely used to investigate the energetics of the catalytic cycle, including the reduction potentials of the cofactors like heme a. These calculations help rationalize the observed electron transfer rates and the coupling between electron uptake and proton translocation, which is the enzyme's primary function.

MD simulations, on the other hand, provide insights into the dynamic behavior of the protein. These simulations have been used to analyze the flexibility of the protein structure and predict conformational changes that are critical for function. For example, computational analyses have identified flexible regions that regulate the access of protons to the internal proton channels (the D- and K-pathways) and the diffusion of oxygen to the binuclear center. Furthermore, computational studies have been instrumental in mapping the electron transfer pathways, revealing that the electronic coupling between CuA and heme a, and between heme a and heme a3, is robust and not significantly affected by the thermal motions of the protein backbone, ensuring efficient and directional electron flow.

| Computational Method | Application to this compound Research | Key Insights |

| Density Functional Theory (DFT) | Calculating reduction potentials and reaction energetics. | Provides understanding of the driving forces for electron transfer and proton pumping. |

| Molecular Dynamics (MD) | Simulating protein flexibility and conformational changes. | Predicts motions that regulate proton and substrate access to the active sites. |

| Pathway Analysis | Mapping electronic coupling between redox centers. | Shows robust, efficient pathways for electron transfer from CuA to heme a and on to heme a3. |

This table outlines the major computational approaches used to study this compound and their contributions to understanding its function.

Density Functional Theory (DFT) Calculations for this compound Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the iron-containing porphyrin core of this compound. wikipedia.orgmpg.de By calculating the electron density, DFT can determine the ground-state properties of the molecule, providing a foundational understanding of its reactivity and spectroscopic features. scispace.com

Due to the computational cost associated with the large size of the complete this compound molecule, including its farnesyl side chain, many DFT studies employ simplified models. These models typically consist of an iron-centered porphine (B87208) ring with an axial imidazole (B134444) ligand to mimic the proximal histidine coordination found in proteins. mdpi.comrsc.org Despite this simplification, these models successfully capture the essential electronic features of the heme core. nih.gov

DFT calculations have been instrumental in several key areas of this compound research:

Redox Potential: The redox potential of heme compounds is crucial for their role in electron transfer chains. DFT-based computational schemes have been developed to estimate these potentials. mdpi.com Studies show that the redox potential of a heme is highly sensitive to its environment, including the protonation state of nearby residues and the local dielectric constant, and can be tuned over a range of approximately -400 mV to +400 mV. mdpi.com

Ligand Binding Properties: DFT is used to model the binding of small diatomic molecules. These calculations provide detailed information on the geometry and energetics of ligand-bound states. For example, calculations on model systems reveal the characteristic bond lengths and angles for ligands such as carbon monoxide (CO), nitric oxide (NO), and dioxygen (O₂). rsc.orgnih.gov

The table below summarizes representative DFT-calculated parameters for the interaction of various ligands with a model ferroheme complex.

| Ligand | Fe-X Bond Length (Å) | Fe-X-O Bond Angle (°) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| CO | 1.77 | ~180 | -35.2 | rsc.orgcore.ac.uk |

| NO | 1.66 | ~149 | -30.5 | rsc.orgnih.gov |

| O₂ | 1.83 | ~121 | -13.8 | rsc.orgcore.ac.uk |

Molecular Docking and Dynamics Simulations for Ligand-Ferroheme a Interactions

While DFT provides a static picture of electronic properties, molecular docking and molecular dynamics (MD) simulations offer a dynamic view of how ligands interact with this compound within its protein environment. frontiersin.org These methods are crucial for understanding the mechanisms of ligand binding, transport, and discrimination.

Molecular docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations model the atomistic movements of the system over time, revealing pathways and conformational changes. frontiersin.org Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), are often employed to simulate slow processes like ligand binding and unbinding within computationally feasible timescales. nih.govdovepress.combiorxiv.org

Key findings from MD simulations on heme systems include:

Ligand Dynamics in the Binding Pocket: MD simulations of O₂ and CO bound to ferroheme models show that the ligands are highly dynamic. core.ac.uk The Fe-CO unit is relatively rigid and linear, undergoing small bending and tilting motions. In contrast, the Fe-O₂ bond is intrinsically bent and exhibits a preference for specific conformations within the heme pocket, capable of jumping between different orientations. core.ac.uk

Ligand Binding Pathways: Simulations can trace the entire process of a ligand entering the protein, migrating through internal cavities, and binding to the iron center. This has been used to identify metastable binding sites and key residues that guide the ligand to its final destination. nih.gov

Conformational Selection vs. Induced Fit: MD studies can help distinguish between binding mechanisms. For instance, simulations have shown that for some systems, ligand binding proceeds via a "conformational selection" mechanism, where the ligand preferentially binds to a pre-existing optimal conformation of the receptor. dovepress.com

The following table summarizes the dynamic behaviors of common ligands interacting with model ferroheme sites as revealed by molecular dynamics simulations.

| Ligand | Dynamic Behavior | Key Conformational Feature | Reference |

|---|---|---|---|

| CO | Undergoes small, fast, and complex displacements around its equilibrium position. | Essentially linear and upright Fe-CO unit with bending/tilting up to 10°. | core.ac.uk |

| O₂ | Prefers a bent conformation bisecting a porphyrin quadrant; can transition between quadrants. | Bent Fe-O-O geometry with significant flexibility and conformational substates. | core.ac.uk |

| NO | Forms a stable, five-coordinate complex with ferroheme that can be shuttled between proteins. | Characterized by a distinct rhombic EPR signal. | researchgate.net |

Coarse-Grained Models for Large-Scale Conformational Changes Involving this compound

All-atom MD simulations are typically limited to nanosecond or microsecond timescales, which is often insufficient to capture large-scale conformational changes in proteins that occur over milliseconds or longer. mdpi.com Coarse-grained (CG) modeling addresses this limitation by simplifying the representation of the system, where groups of atoms are represented as single interaction sites. nih.govresearchgate.net This reduction in complexity allows for the simulation of much larger systems over longer timescales. mdpi.com

CG models have been particularly valuable for studying this compound within the context of its native environment, the multi-subunit membrane protein cytochrome c oxidase (CcO). pnas.orgnih.gov In CcO, this compound functions not just in electron transfer but is also coupled to the protein's proton-pumping machinery.

Insights from CG simulations of CcO include:

Coupling of Electron and Proton Transfer: CG kinetic models of CcO explicitly include Heme a as a key electron site. pnas.orgnih.gov These models have shown that high-efficiency proton pumping requires strong electrostatic coupling between Heme a and proton-loading sites within the protein. pnas.org

Kinetic Gating Mechanisms: The reduction of Heme a is a critical event that gates the transfer of protons. CG simulations support a "water-gated" model where the reduction of Heme a enhances the rate of proton transfer from a conserved glutamic acid residue to the primary proton pump site. pnas.orgnih.gov

Interpretation of Experimental Data: CG models that explicitly include the protein, membrane, and electrolytes have been used to interpret the results of electrogenic measurements. researchgate.netpnas.org These simulations can calculate the expected voltage changes in response to specific electron or proton transfer events involving Heme a, helping to validate or challenge proposed mechanistic models. pnas.org

The table below outlines the components and key findings from a representative coarse-grained model of cytochrome c oxidase focused on the function of Heme a.

| Model Component | Representation | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Electron Sites | Heme a explicitly included as an electron site. | Reduction of Heme a is a prerequisite for proton transfer to the pump site. | pnas.orgnih.gov |

| Proton Sites | Includes Glu-242 and a generic "pump site". | Strong electrostatic coupling between Heme a and the pump site is necessary for efficient proton pumping. | pnas.orgnih.gov |

| Kinetics | Master equations describe electron and proton transfer rates. | The model reproduces key properties like midpoint redox potentials and demonstrates kinetic gating of proton transfer upon Heme a reduction. | pnas.orgnih.gov |

| Environment | Explicit membrane, electrolytes, and electrodes. | Allows for the calculation of voltage changes, showing that different charge transfer paths can produce similar signals. | researchgate.netpnas.org |

Regulatory Mechanisms and Cellular Context of Ferroheme a Homeostasis

Cellular Sensing and Signaling Pathways Modulating Ferroheme a Levels

The cellular concentration of this compound is not a static parameter but is dynamically regulated in response to a variety of intracellular and extracellular cues. This regulation is crucial for matching the synthesis of this vital prosthetic group with the cellular demand for cytochrome c oxidase (COX), the primary enzyme in which it functions. While direct sensors for this compound itself are not well-characterized, the cell employs a variety of sensing mechanisms and signaling pathways that indirectly influence its homeostasis.

One key aspect of this regulation involves sensing the availability of oxygen, a terminal electron acceptor in the reaction catalyzed by COX. Some ferro-heme proteins have been proposed to function as oxygen sensors. nih.gov The binding of gases like carbon monoxide (CO) or nitric oxide (NO) to the ferrous iron of heme moieties can lock the protein in a specific conformation, thereby affecting its function and signaling activity. nih.govpnas.org For instance, the nuclear receptor Rev-Erbβ, a heme-responsive transcription factor, exists in the Fe3+-heme state within the cell. The binding of signaling gases like CO and NO can drive the reduction of the heme to its Fe2+ state, modulating the protein's activity as a repressor. pnas.org This suggests a mechanism where gasotransmitters can influence heme-binding proteins and potentially impact the broader network of heme metabolism, including that of this compound.

Broader cellular signaling pathways also play a role. These cascades, often initiated by ligand binding to cell surface receptors, transmit signals that can culminate in altered gene expression or protein activity related to mitochondrial function and biogenesis. The main classes of receptors involved in such signaling include:

G-protein coupled receptors (GPCRs): Upon activation, these receptors trigger a cascade involving G-proteins and downstream effectors like kinases, which can phosphorylate target proteins and modulate their activity. nus.edu.sg

Ion channels: These channels open or close in response to specific signals, allowing the flow of ions across the cell membrane, which can act as second messengers in various signaling pathways. nus.edu.sg

Enzyme-linked receptors: Ligand binding to these receptors activates their intrinsic enzymatic activity, often a kinase, initiating a phosphorylation cascade that transmits the signal into the cell. nus.edu.sg

Interplay of this compound Metabolism with Iron Homeostasis and Mitochondrial Function

Systemic iron levels are tightly controlled by the peptide hormone hepcidin (B1576463), which regulates the iron exporter ferroportin. nih.govthno.org By inducing the internalization and degradation of ferroportin, hepcidin reduces the amount of iron released into the circulation from enterocytes, macrophages, and hepatocytes. nih.govthno.orgnih.gov The expression of hepcidin itself is modulated by factors such as iron levels, inflammation, and hypoxia. thno.org

At the cellular level, iron regulatory proteins (IRPs) sense cytosolic iron concentrations and post-transcriptionally regulate the expression of proteins involved in iron uptake (transferrin receptor 1), storage (ferritin), and export (ferroportin). acs.org This intricate network ensures that cellular iron levels are maintained within a narrow, non-toxic range.

Within the mitochondria, iron is indispensable for the synthesis of both heme groups and iron-sulfur (Fe-S) clusters, which are critical cofactors for numerous mitochondrial enzymes, including those of the respiratory chain. nih.gov Mitochondrial ferritin plays a role in storing iron within the mitochondrial matrix, protecting the organelle from iron-induced oxidative stress. nih.gov An imbalance in mitochondrial iron homeostasis can lead to mitochondrial dysfunction and has been implicated in ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. mdpi.com

The synthesis of this compound from its precursor, heme b, occurs within the mitochondria. Therefore, the availability of both iron for heme b synthesis and the proper functioning of the mitochondrial machinery are prerequisites for adequate this compound production. For instance, the enzyme ferrochelatase, which catalyzes the final step of heme b synthesis, is itself an iron-sulfur protein, and its activity is dependent on intracellular iron levels. nih.gov Thus, disruptions in either systemic or cellular iron homeostasis can directly impact the supply of precursors for this compound synthesis, ultimately affecting the assembly and activity of cytochrome c oxidase.

Regulation of this compound-Containing Enzyme Activity in Response to Cellular Stimuli

The activity of cytochrome c oxidase (COX), the principal this compound-containing enzyme, is subject to complex regulation by a multitude of cellular stimuli, allowing the cell to modulate its energy production in response to changing metabolic demands. physiology.org This regulation occurs at multiple levels, including allosteric control and post-translational modifications.

One of the key allosteric regulators of COX activity is the ratio of ATP to ADP. mdpi.com High ATP/ADP ratios, indicative of a high energy state, lead to the feedback inhibition of COX. mdpi.com This "allosteric ATP inhibition" is a rapid mechanism to match mitochondrial respiration to the cell's energy requirements. mdpi.com The binding of ATP to specific sites on COX subunits, particularly subunit IV, is thought to mediate this effect. mdpi.commdpi.com

Post-translational modifications, especially phosphorylation, provide another layer of regulation. Several protein kinases have been shown to phosphorylate COX subunits, leading to either an increase or decrease in enzyme activity.

Protein Kinase A (PKA) and Protein Kinase C epsilon (PKCε) can phosphorylate COX subunits. mdpi.com While PKA-mediated phosphorylation can be inhibitory, PKCε-dependent phosphorylation has been shown to increase COX activity. mdpi.com

The non-receptor tyrosine kinase c-Src has been found to localize to mitochondria and phosphorylate COX, leading to an increase in its activity. nih.govnih.gov Conversely, inhibition of c-Src activity results in decreased COX activity. nih.govnih.gov

Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) can trigger the tyrosine phosphorylation of COX subunit I, resulting in reduced enzyme activity. mdpi.com

Furthermore, the activity of COX can be modulated by the expression of different subunit isoforms. For example, under hypoxic conditions, the substitution of the COX4-1 subunit isoform with the COX4-2 isoform can lead to a more efficient enzyme. nih.gov The binding of other small molecules and ions, such as the thyroid hormone 3,5-diiodothyronine (B1216456) (T2), can also influence COX activity by abrogating the allosteric inhibition by ATP. nih.gov These regulatory mechanisms ensure that the function of this crucial this compound-containing enzyme is tightly coupled to the physiological state of the cell.

| Regulatory Factor | Effect on COX Activity | Mechanism |

| High ATP/ADP Ratio | Inhibition | Allosteric feedback inhibition |

| PKA Phosphorylation | Inhibition | Post-translational modification |

| PKCε Phosphorylation | Activation | Post-translational modification |

| c-Src Phosphorylation | Activation | Post-translational modification |

| TNF-α | Inhibition | Induces tyrosine phosphorylation of COX I |

| Hypoxia | Modulation | Expression of more efficient subunit isoforms |

| Thyroid Hormone (T2) | Activation | Abrogates ATP-mediated allosteric inhibition |

Protein Degradation Pathways Affecting this compound Turnover

The turnover of this compound is inextricably linked to the degradation of its associated protein, primarily cytochrome c oxidase (COX). Cells employ sophisticated protein degradation machinery to remove old, damaged, or misfolded proteins, thereby maintaining protein quality control and cellular homeostasis. thermofisher.comthermofisher.com The two major pathways for protein degradation are the ubiquitin-proteasome system (UPS) and the lysosomal proteolysis pathway. thermofisher.comthermofisher.com

The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins. thermofisher.com Proteins targeted for degradation by the UPS are first tagged with a chain of ubiquitin molecules, a small regulatory protein. youtube.com This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex with proteolytic activity. youtube.com The amino acids released from the degraded protein can then be recycled for the synthesis of new proteins. youtube.com

The lysosomal proteolysis pathway is mainly responsible for the degradation of extracellular proteins that are taken into the cell via endocytosis, as well as for the degradation of some intracellular components through a process called autophagy. thermofisher.com Lysosomes are membrane-bound organelles containing a variety of hydrolytic enzymes that can break down proteins and other macromolecules. youtube.com

The degradation of mitochondrial proteins, including the subunits of COX, is a complex process that can involve both the UPS and mitochondrial-specific proteases. While the bulk degradation of mitochondria can occur through autophagy (mitophagy), individual mitochondrial proteins can also be targeted for degradation. For instance, chronic ethanol (B145695) treatment has been shown to augment the degradation of COX subunits, leading to reduced levels of the enzyme and increased oxidative stress. nih.gov

The stability and turnover of the COX complex, and by extension this compound, are also influenced by the proper assembly of the complex. In mutants where COX assembly is blocked, the levels of heme a are significantly reduced. researchgate.net This suggests that unassembled subunits or improperly formed complexes are likely recognized by the cellular quality control machinery and targeted for degradation. This prevents the accumulation of non-functional respiratory chain components and the associated risks of oxidative damage. Therefore, the protein degradation pathways play a crucial role in regulating the steady-state levels of this compound by controlling the lifespan of the protein complexes into which it is integrated.

Evolutionary and Comparative Analyses of Ferroheme a Systems

Phylogenetic Distribution and Conservation of Ferroheme a-Containing Enzymes

This compound, a crucial component of certain respiratory enzymes, is not universally distributed across all life forms. Its presence is tightly linked to aerobic respiration, and therefore, enzymes containing this prosthetic group are primarily found in organisms that utilize oxygen as a terminal electron acceptor. The most prominent of these enzymes is cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain in mitochondria and many aerobic bacteria. nih.govbiorxiv.org